molecular formula C24H19FN4O3S2 B11228470 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11228470
M. Wt: 494.6 g/mol
InChI Key: ZONAJSFAALYZGE-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of benzodioxin, thiazole, pyridazine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Thiazole Ring: This involves the condensation of α-haloketones with thiourea or thioamides.

    Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzodioxin, thiazole, and pyridazine intermediates with acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, solvent, and pH optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to obtain pure product.

    Scalability: Ensuring the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE
  • **N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H19FN4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H19FN4O3S2/c1-14-23(34-24(26-14)15-2-4-16(25)5-3-15)18-7-9-22(29-28-18)33-13-21(30)27-17-6-8-19-20(12-17)32-11-10-31-19/h2-9,12H,10-11,13H2,1H3,(H,27,30)

InChI Key

ZONAJSFAALYZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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